molecular formula C25H25BrN2O3 B12459070 N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

Cat. No.: B12459070
M. Wt: 481.4 g/mol
InChI Key: VEDLFFDUZBOSRS-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a dioxo group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves multiple steps:

    Bromination: The starting material, 2,3-dimethylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Formation of the Isoindoline Ring: The brominated intermediate is then reacted with phthalic anhydride to form the isoindoline ring system.

    Acylation: The resulting compound is subjected to acylation with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
  • N-(4-fluoro-2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

Uniqueness

N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro and fluoro analogs, which may exhibit different chemical and biological properties.

Properties

Molecular Formula

C25H25BrN2O3

Molecular Weight

481.4 g/mol

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide

InChI

InChI=1S/C25H25BrN2O3/c1-13-14(2)20(9-8-19(13)26)27-21(29)12-28-24(30)22-16-10-17(15-6-4-3-5-7-15)18(11-16)23(22)25(28)31/h3-9,16-18,22-23H,10-12H2,1-2H3,(H,27,29)

InChI Key

VEDLFFDUZBOSRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4)C5=CC=CC=C5

Origin of Product

United States

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